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Compound of Interest

Compound Name: Benzyl piperidine-3-carboxylate

Cat. No.: B1340062

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and biological properties of Benzyl
piperidine-3-carboxylate derivatives. The information presented is intended to assist
researchers in confirming the structure of these compounds and in understanding their
potential as therapeutic agents. This document summarizes key spectroscopic data, details
experimental protocols for their synthesis and characterization, and compares their biological
activities with relevant alternatives.

Structural Confirmation: A Spectroscopic
Comparison

The structural elucidation of Benzyl piperidine-3-carboxylate derivatives relies on a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a
comparative summary of expected spectroscopic data for representative methyl, ethyl, and
benzyl esters of 1-benzylpiperidine-3-carboxylic acid.

Table 1: Comparative Spectroscopic Data for 1-Benzylpiperidine-3-carboxylate Esters
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L. 'H NMR 13C NMR
Derivative IR (cm™?) MS (m/z)
(CDCls, 6 ppm) (CDCIs, 6 ppm)
7.25-7.35 (m, 173.5 (C=0),
5H, Ar-H), 3.65 138.0 (Ar-C),
(s, 3H, OCHs3), 129.2 (Ar-CH),
3.50 (s, 2H, N- 128.4 (Ar-CH),
~1735 (C=0,
CH2-Ph), 2.80- 127.2 (Ar-CH),
Methyl 1- ] ester), ~1170 (C-
o 3.00 (m, 2H, Pip-  63.0 (N-CH2-Ph),
benzylpiperidine- ] O, ester), ~700- 233.31 [M]*
Hz), 2.50-2.60 57.5 (Pip-Cz2),
3-carboxylate ] 750 (Ar C-H
(m, 1H, Pip-Hs),  51.5 (OCHs),
] bend)
1.90-2.10 (m, 49.0 (Pip-Ce),
2H, Pip-Ha), 41.0 (Pip-Cs),
1.60-1.80 (m, 28.0 (Pip-Ca),
2H, Pip-Hs) 25.0 (Pip-Cs)
7.20-7.30 (m,
5H, Ar-H), 4.10 173.0 (C=0),
(q,J=7.1Hz, 2H, 138.2 (Ar-C),
OCH2CHs), 3.48  129.1 (Ar-CH),
(s, 2H, N-CHz2- 128.3 (Ar-CH),
Ph), 2.75-2.95 127.1 (Ar-CH), ~1730 (C=0,
Ethyl 1- (m, 2H, Pip-Hz2), 63.2 (N-CH2-Ph),  ester), ~1180 (C-
benzylpiperidine-  2.45-2.55 (m, 60.5 (OCH2CHs), O, ester), ~700- 247.34 [M]*
3-carboxylate[1] 1H, Pip-Hs), 57.7 (Pip-C2), 750 (Ar C-H
1.85-2.05 (m, 49.2 (Pip-Ce), bend)
2H, Pip-Ha), 41.2 (Pip-Cs),
1.55-1.75 (m, 28.2 (Pip-Ca),
2H, Pip-Hs), 1.20  25.2 (Pip-Cs),
(t, J=7.1Hz, 3H,  14.2 (OCH2CHs3)
OCH2CHs)
Benzyl 1- 7.20-7.40 (m, 173.2 (C=0), ~1730 (C=0, 309.40 [M]*
benzylpiperidine-  10H, Ar-H), 5.10 138.1 (Ar-C), ester), ~1175 (C-
3-carboxylate (s, 2H, OCHz- 136.0 (Ar-C), O, ester), ~700-

Ph), 3.52 (s, 2H,
N-CH2-Ph), 2.85-
3.05 (m, 2H, Pip-
Hz), 2.55-2.65

129.2 (Ar-CH),
128.5 (Ar-CH),
128.3 (Ar-CH),
128.1 (Ar-CH),

750 (Ar C-H
bend)
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(m, 1H, Pip-Hs),
1.95-2.15 (m,
2H, Pip-Ha),
1.65-1.85 (m,
2H, Pip-Hs)

127.9 (Ar-CH),
127.2 (Ar-CH),
66.5 (OCH2-Ph),
63.1 (N-CHz-Ph),
57.6 (Pip-Ca),
49.1 (Pip-Cé),
41.1 (Pip-Cs),
28.1 (Pip-Ca),
25.1 (Pip-Cs)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Benzyl piperidine-3-

carboxylate derivatives are crucial for reproducible research.

General Synthesis of 1-Benzylpiperidine-3-carboxylate

Esters

A common method for the synthesis of these esters involves the N-alkylation of a piperidine-3-

carboxylate with benzyl bromide.

Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

o Materials: Ethyl nipecotate (ethyl piperidine-3-carboxylate), benzyl bromide, potassium

carbonate, acetonitrile.

e Procedure:

[¢]

[¢]

[e]

chromatography (TLC).

[e]

To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent.

o Characterize the purified product by NMR, IR, and MS.
Synthesis of Ethyl N-benzyl-3-o0x0-4-
piperidinecarboxylate hydrochloride[2]

This protocol describes the synthesis of a ketone-containing derivative.
e Method 1:

o Dissolve 3-oxo0-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate
solution and cool to -4 to 0°C.[2]

o Dissolve benzyl chloride in acetone and add it dropwise to the cooled solution.[2]

o Stir the mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2
hours.[2]

o Monitor the reaction by TLC.

o After completion, pour the reaction mixture into water, extract with diethyl ether, and then
acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[2]

o Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and remove
the solvent under vacuum.[2]

o Crystallize the product from petroleum ether to obtain the hydrochloride salt.[2]
e Method 2:

o Dissolve 3-oxo0-4-piperidine-carboxylic acid ethyl ester in tetrahydrofuran and add sodium
tert-butoxide, stirring at room temperature for 10 minutes.[2]

o Cool the mixture to 0°C and add benzyl bromide while stirring.[2]
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[e]

Continue stirring at room temperature for 30 minutes after removing the ice bath.[2]

o

Add deionized water and extract with petroleum ether.[2]

[¢]

Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate.[2]

[¢]

Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, filter, and
concentrate to obtain the product.[2]

Biological Activity and Comparison with
Alternatives

Benzyl piperidine-3-carboxylate derivatives have garnered significant interest due to their
diverse biological activities. They are recognized as important scaffolds in the development of
therapeutic agents.

Table 2: Comparison of Biological Activities of Piperidine Derivatives

Compound/Derivati . Reported ICso/Ki Therapeutic
Target/Activity .

ve Class Values Potential

N-Benzylpiperidine Acetylcholinesterase ICs0=0.41 M -5.94 ) )

) o Alzheimer's Disease
Carboxamides (AChE) Inhibition UM
S Monoacylglycerol ) Anti-inflammatory,

Benzylpiperidine- ] ICs0 in the nanomolar ) ) ] ]
lipase (MAGL) Anti-nociceptive, Anti-

based compounds o range
Inhibition cancer

Meperidine and )

o Serotonin Transporter ]
Normeperidine Benzyl ) Ki=2.5nM-3.9nM Antidepressant
Est (SERT) Ligands

sters

Acetylcholinesterase Inhibition for Alzheimer's Disease

Certain N-benzylpiperidine carboxamide derivatives have been identified as potent
acetylcholinesterase (AChE) inhibitors. For instance, a series of these compounds showed
inhibitory activity against AChE with ICso values in the low micromolar to nanomolar range. The
most active analogues in one study, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-
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yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-
4-yl) piperidine-4-carboxamide, displayed ICso values of 0.41 uM and 5.94 uM, respectively.
These findings suggest their potential as therapeutic agents for Alzheimer's disease.

Monoacylglycerol Lipase (MAGL) Inhibition

A class of benzylpiperidine-based compounds has been optimized for the reversible inhibition
of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the
endocannabinoid 2-arachidonoylglycerol. The most effective inhibitors from this class
demonstrated ICso values in the nanomolar range, highlighting their potential as anti-
inflammatory, anti-nociceptive, and anti-cancer agents.

Serotonin Transporter (SERT) Ligands

Benzyl ester derivatives of meperidine and normeperidine have shown high affinity and
selectivity for the serotonin transporter (SERT). The benzyl ester of a 4-aryl piperidine
derivative exhibited a Ki value of 3.9 nM for SERT. The corresponding normeperidine analogue
also showed high potency with a Ki of 2.5 nM. These compounds are being investigated for
their potential as antidepressants.

Visualizing Structures and Processes
General Structure of 1-Benzylpiperidine-3-carboxylate
Esters

The following diagram illustrates the core structure of 1-benzylpiperidine-3-carboxylate with a
variable ester group (R).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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